5-Fluor-2,4-bis((trimethylsilyl)oxy)pyrimidin

Übersicht

Beschreibung

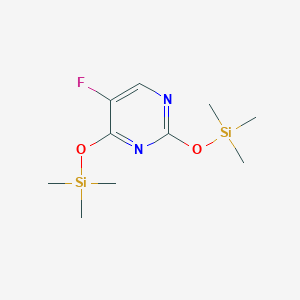

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a chemical compound with the molecular formula C10H19FN2O2Si2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of fluorine and trimethylsilyl groups, which contribute to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It is known to be an intermediate in the synthesis of certain compounds .

Mode of Action

It is used as an intermediate in chemical reactions, suggesting it interacts with other compounds to form new products .

Biochemical Pathways

As an intermediate, it likely participates in various chemical reactions, contributing to the formation of complex molecules .

Pharmacokinetics

As a chemical intermediate, its bioavailability and pharmacokinetic profile may vary depending on the final compound it contributes to forming .

Result of Action

As an intermediate, its primary role is likely in the synthesis of other compounds, and its direct effects on cells and molecules may be minimal .

Action Environment

Like many chemical compounds, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Vorbereitungsmethoden

The synthesis of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine typically involves the reaction of 5-fluorouracil with hexamethyldisilazane and trimethylchlorosilane . The reaction conditions generally include:

Reactants: 5-fluorouracil, hexamethyldisilazane, trimethylchlorosilane

Solvent: Anhydrous solvent such as dichloromethane

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete reaction

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form 5-fluorouracil and trimethylsilanol.

Oxidation and Reduction: The fluorine atom and the pyrimidine ring can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine can be compared with other similar compounds such as:

5-Fluorouracil: A widely used chemotherapeutic agent with a similar pyrimidine structure but without the trimethylsilyl groups.

2,4-Bis(trimethylsilyl)pyrimidine: A compound with similar trimethylsilyl groups but lacking the fluorine atom.

The presence of both fluorine and trimethylsilyl groups in 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine makes it unique, providing distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a notable compound in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, synthesis, and implications for therapeutic applications, particularly in oncology.

Chemical Structure and Properties

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine has the molecular formula C₁₀H₁₉FN₂O₂Si₂. The structure features a fluorine atom at the 5-position and two trimethylsilyl ether groups at the 2 and 4 positions of the pyrimidine ring. This unique arrangement enhances its reactivity and potential as a precursor in drug synthesis.

Antitumor Properties

Research indicates that 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine exhibits significant antitumor activity . Compounds derived from it have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism of action is hypothesized to involve its conversion into functionalized fluorouracil derivatives, which are established antimetabolites used in cancer chemotherapy. Fluorouracil's mechanism primarily involves the inhibition of thymidylate synthase, disrupting DNA synthesis in rapidly dividing cancer cells .

The specific mechanism by which 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine exerts its biological effects remains to be fully elucidated. However, it is believed to interact with various biological targets through enzyme inhibition or activation and modulation of gene expression. The fluorine atom enhances binding affinity to target sites, potentially increasing the efficacy of derived compounds .

Synthesis and Derivatives

The synthesis of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine typically involves silylation reactions using hexamethyldisilazane under controlled conditions. This process yields a compound that can be further modified to produce various derivatives with distinct biological activities.

Example Synthesis Procedure

A common synthetic route includes:

- Silylation of 5-fluorouracil.

- Reaction with dichloromethane and other reagents under specific conditions.

- Purification through distillation to obtain the final product .

Case Studies and Research Findings

Several studies have highlighted the biological activity of derivatives synthesized from 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine:

These studies demonstrate that modifications to the core structure can lead to enhanced biological activity, suggesting a promising avenue for developing new anticancer agents.

Eigenschaften

IUPAC Name |

(5-fluoro-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVQFVDWJDULDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169279 | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17242-85-2 | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-bis(trimethylsilyl)-5-fluorouracil in medicinal chemistry?

A1: 2,4-Bis(trimethylsilyl)-5-fluorouracil is not a pharmacologically active compound. Instead, it serves as a vital building block in the synthesis of various 5-fluorouracil derivatives. [, , , , ] The trimethylsilyl groups enhance the reactivity of the molecule, facilitating the introduction of diverse substituents at the N1 and N3 positions of the uracil ring. These modifications aim to improve the pharmacological profile of the resulting 5-fluorouracil analogs, potentially enhancing their efficacy, bioavailability, or reducing side effects.

Q2: How does the structure of 2,4-bis(trimethylsilyl)-5-fluorouracil influence its reactivity?

A2: The presence of two bulky trimethylsilyl groups at the 2 and 4 positions of the uracil ring significantly enhances the nucleophilicity of the nitrogen atoms at positions 1 and 3. [, ] This increased nucleophilicity makes 2,4-bis(trimethylsilyl)-5-fluorouracil highly reactive towards electrophiles, allowing for the facile alkylation or acylation at these positions. [, ] This reactivity is crucial for the synthesis of a wide range of 5-fluorouracil derivatives.

Q3: Can you provide examples of 5-fluorouracil derivatives synthesized using 2,4-bis(trimethylsilyl)-5-fluorouracil?

A3: Research highlights the synthesis of various derivatives using 2,4-bis(trimethylsilyl)-5-fluorouracil as a starting material. These include alkoxyalkyl derivatives, [, ] acyclonucleoside derivatives, [] and ftorafur metabolites. [] These derivatives were investigated for their antitumor activity against various cancer cell lines, showcasing the potential of this synthetic strategy in drug discovery.

Q4: What are the key factors influencing the reactions involving 2,4-bis(trimethylsilyl)-5-fluorouracil?

A4: Studies indicate that reaction conditions like temperature, reactant ratio, and the nature of the electrophilic reagent (acylating or alkylating agent) play critical roles in determining the yield and selectivity of the desired product. [] For instance, higher temperatures and specific catalysts like tin(IV) chloride (SnCl4) are often employed to facilitate the reaction. [, ]

Q5: Are there any studies investigating the Structure-Activity Relationship (SAR) of 5-fluorouracil derivatives synthesized from 2,4-bis(trimethylsilyl)-5-fluorouracil?

A5: While the provided abstracts don't delve into specific SAR studies, they highlight the varying antitumor activity observed in the synthesized derivatives. [, , , ] This variation suggests that the nature and position of the substituents introduced at the N1 and N3 positions significantly impact the biological activity. Further research exploring SAR would be crucial for optimizing the design of more potent and selective 5-fluorouracil analogs.

Q6: What analytical techniques are used to characterize 2,4-bis(trimethylsilyl)-5-fluorouracil and its derivatives?

A6: Researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and elemental analysis to confirm the structure and purity of 2,4-bis(trimethylsilyl)-5-fluorouracil and its derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.